molecular formula C26H34O7 B1674178 Fumagillin CAS No. 23110-15-8

Fumagillin

Cat. No.: B1674178
CAS No.: 23110-15-8
M. Wt: 458.5 g/mol
InChI Key: NGGMYCMLYOUNGM-LVAICMLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Fumagillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with enhanced biological activities .

Scientific Research Applications

Microsporidial Infections in Humans

Fumagillin has been utilized in treating microsporidial infections, particularly those caused by Enterocytozoon bieneusi. A study conducted in France demonstrated its efficacy and safety in a real-world setting. Patients receiving this compound showed significant parasite clearance, with monitoring extending up to six months post-treatment. The study reported a high safety profile with no severe adverse effects noted during the follow-up period .

Case Study: Efficacy in Intestinal Microsporidiosis

  • Population : Immunocompromised patients
  • Endpoints : Safety and efficacy measured by stool examination and PCR identification of E. bieneusi.
  • Results : High rates of parasite clearance and tolerable safety profile.

Treatment of Microsporidial Keratitis

This compound has shown promise in treating microsporidial keratitis, a serious eye infection. In a comparative study involving ten patients, those treated with this compound eye drops exhibited a faster resolution of symptoms compared to those treated with fluconazole. The mean time for symptom resolution was significantly shorter in the this compound group (23.2 days) compared to the fluconazole group (46.2 days) .

Case Study: Comparative Efficacy in Keratitis

  • Population : Patients with microsporidial keratitis
  • Treatment Groups : this compound vs. fluconazole
  • Outcome : Faster resolution of keratitis symptoms and improved visual acuity in the this compound group.

Apiculture: Control of Nosema Disease

This compound is the only antibiotic approved for controlling nosema disease in honey bees, specifically Nosema ceranae. A systematic review of field trials indicated that this compound consistently reduced the prevalence and severity of nosema infections across various studies conducted from 1952 to 2023. The treatment not only improved colony health but also enhanced honey production, although some practices regarding treatment timing needed optimization .

Data Summary from Field Trials

YearStudy FocusKey Findings
1952-2023Nosema disease controlSignificant reduction in infection rates; improved colony health observed.
VariousTreatment timingSpring treatments yielded better outcomes than other seasons.

Cancer Research

This compound's angiogenesis inhibitory properties have attracted attention for potential cancer treatments. Research indicates that this compound targets methionine aminopeptidase type 2 (MetAP2), an enzyme involved in angiogenesis, thereby inhibiting tumor growth . This mechanism has led to investigations into this compound analogs that could provide therapeutic benefits with reduced toxicity.

Research Findings on Cancer Applications

  • Mechanism : Inhibition of MetAP2 leads to reduced tumor vascularization.
  • Potential : Development of less toxic this compound derivatives for cancer therapy.

Toxicity and Safety Considerations

Despite its effectiveness, the use of this compound is limited by its toxicity to humans, particularly concerning residue levels in hive products that pose risks to consumers . Ongoing research aims to develop safer analogs while maintaining efficacy against target pathogens.

Q & A

Basic Research Questions

Q. What are the key genetic components regulating fumagillin biosynthesis in Aspergillus fumigatus?

this compound biosynthesis is controlled by a gene cluster on chromosome 8, including the polyketide synthase (PKS) gene Afu8g00370 and the transcription factor fumR (Afu8g00420). Deletion of fumR abolishes this compound production, as confirmed by LC-MS analysis . Regulatory gene veA also modulates cluster expression; ΔveA strains show 18% this compound production compared to wild-type, while overexpression (OEveA) reduces it to 0.3% . Methodologically, qRT-PCR and RNA-seq are critical for validating gene expression patterns.

Q. Which analytical methods are recommended for quantifying this compound in experimental samples?

Ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array detection (PDA) is the gold standard, achieving detection limits of 0.1 µg/mL. Solid-phase extraction (SPE) is used to purify samples, with diclofenac as an internal standard . LC-MS/MS is preferred for trace analysis in complex matrices (e.g., honey), offering specificity against degradation products like dicyclohexylamine .

Q. How does this compound contribute to the virulence of Aspergillus fumigatus in host-pathogen interactions?

this compound inhibits methionine aminopeptidase 2 (MetAP2), disrupting endothelial cell proliferation and wound healing. In co-culture studies, wild-type A. fumigatus reduces A549 lung epithelial cell viability by 40% compared to ΔfmaA (this compound-deficient) strains . Transcriptomic analysis during murine infection shows upregulation of this compound cluster genes alongside virulence factors like Aspf1 and ChiB1 .

Advanced Research Questions

Q. How can researchers design experiments to assess the impact of this compound on host cell proliferation and migration?

  • Proliferation: Use CFSE (carboxyfluorescein succinimidyl ester) labeling and flow cytometry to track cell division in epithelial cells exposed to 0.5–2 µg/mL this compound .
  • Migration: Conduct wound closure assays with A549 cells; this compound (1 µg/mL) reduces closure by 60% after 48 hours .
  • Control: Include ΔfmaA strains and pharmacological MetAP2 inhibitors (e.g., TNP-470) to isolate this compound-specific effects .

Q. What methodological approaches resolve contradictions regarding MetAP2's role in this compound's anti-angiogenic effects?

While this compound covalently binds MetAP2's His-231 residue , siRNA depletion of MetAP2 in endothelial cells does not inhibit proliferation, suggesting off-target effects or compensatory pathways . To reconcile this:

  • Compare in vitro enzymatic inhibition (IC₅₀ assays) with in vivo angiogenesis models (e.g., rabbit plaque studies) .
  • Use fluorescein-tagged this compound analogs to map cellular uptake differences between macrophages (23.5% toxin degradation) and epithelial cells .

Q. What strategies optimize targeted gene deletion in Aspergillus fumigatus to study this compound biosynthesis?

  • Gene replacement: Employ A. parasiticus pyrG markers for ΔfumR strains, validated via Southern blot .
  • Complementation: Reintroduce fmaA (terpene cyclase) under native promoters to restore this compound production to 25% of wild-type levels .
  • Phenotypic screening: Monitor hyphal branching rates in ΔfumR strains, which increase due to disrupted polarity .

Q. Critical Considerations

  • Contradictions: Address discrepancies in MetAP2 dependency by combining genetic (siRNA) and pharmacological (TNP-470) approaches .
  • Ethics: For animal models (e.g., rabbit angiogenesis studies), ensure compliance with institutional guidelines for low-dose protocols (e.g., 50,000× reduced doses) .

Properties

CAS No.

23110-15-8

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

10-[[(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/t19?,20?,23?,24?,25-,26-/m0/s1

InChI Key

NGGMYCMLYOUNGM-LVAICMLUSA-N

SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C

Isomeric SMILES

CC(=CCC1[C@@](O1)(C)C2C(C(CC[C@]23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C

Appearance

Solid powder

melting_point

190-192

Key on ui other cas no.

23110-15-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC9168;  NSC 9168;  NSC-9168;  Fumidil B;  Fumagillin, trade name: Fumagilina;  Fugillin;  Fumidil.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2'-methoxybenzanilide
Fumagillin
3-Chloro-2'-methoxybenzanilide
Fumagillin
3-Chloro-2'-methoxybenzanilide
Fumagillin
3-Chloro-2'-methoxybenzanilide
Fumagillin
3-Chloro-2'-methoxybenzanilide
Fumagillin
3-Chloro-2'-methoxybenzanilide
Fumagillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.